Conformational Restriction and Fsp3 Enhancement
The methyl ester demonstrates a computed Fsp3 value of 0.857, substantially higher than the typical range for aromatic-containing drug intermediates (~0.3–0.5) and marginally higher than the ethyl ester analogue (0.800), reflecting a greater proportion of sp3-hybridized carbons that correlates with improved clinical success rates [1][2]. The compact methyl group reduces the rotatable bond count to 3, compared to 4 rotatable bonds for the ethyl ester counterpart (CAS 1498614-14-4), limiting conformational flexibility and potentially reducing the entropic penalty upon target binding [1][3]. The 1,3-disubstituted cyclobutane ring enforces a defined puckered conformation that restricts the relative orientation of the amino, hydroxyl, and ester groups, a feature absent in linear or monocyclic analogues [2].
| Evidence Dimension | Fraction sp3 (Fsp3) and rotatable bond count as determinants of conformational restriction |
|---|---|
| Target Compound Data | Fsp3 = 0.857; Rotatable bonds = 3; Molecular weight = 195.65 g/mol (HCl salt) |
| Comparator Or Baseline | Ethyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate (CAS 1498614-14-4): Fsp3 = 0.800 (calculated from C8H15NO3 formula); Rotatable bonds = 4; MW = 173.21 g/mol (free base) |
| Quantified Difference | ΔFsp3 = +0.057 (7.1% relative increase); ΔRotatable bonds = −1 (25% reduction in freely rotating bonds compared to ethyl ester) |
| Conditions | Computed molecular descriptors from ChemSpace and PubChem structural databases |
Why This Matters
Higher Fsp3 and fewer rotatable bonds are independently associated with improved pharmacokinetic outcomes in drug discovery, making the methyl ester a superior starting point for lead optimization programs where conformational pre-organization is desired.
- [1] ChemSpace, Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride product page, accessed 2026. View Source
- [2] van der Kolk, M.R.; Janssen, M.A.C.H.; Rutjes, F.P.J.T.; Blanco-Ania, D. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem 2022, 17, e202200020. View Source
- [3] Kuujia.com, Ethyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate (CAS 1498614-14-4) product page, accessed 2026. View Source
